molecular formula C9H19NOS B3043891 (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide CAS No. 948296-69-3

(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide

Cat. No. B3043891
CAS RN: 948296-69-3
M. Wt: 189.32 g/mol
InChI Key: RDYKYUUGTHUYHS-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide, also known as sulindac sulfide, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. Sulindac sulfide is a prodrug that is metabolized to its active form, sulindac, in the body.

Mechanism Of Action

Sulindac sulfide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX enzymes. Specifically, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide inhibits the activity of COX-2, which is upregulated in response to inflammation and is overexpressed in many types of cancer. By inhibiting COX-2 activity, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide decreases the production of prostaglandins that contribute to inflammation and cancer cell growth.
Biochemical and Physiological Effects
Sulindac sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have antioxidant properties. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Sulindac sulfide has several advantages for lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various biological processes. However, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide does have some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and the presence of other compounds.

Future Directions

There are several future directions for research on (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide. One area of interest is the development of new analogs of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the use of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide for the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Finally, there is interest in exploring the potential use of (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Scientific Research Applications

Sulindac sulfide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation. Additionally, (R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide sulfide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(NE)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYKYUUGTHUYHS-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=N/S(=O)C(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
Reactant of Route 2
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(R,E)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide

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